Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate is a chemical compound with the IUPAC name 1-O-tert-butyl 3-O-ethyl (3R,4S)-4-hydroxypyrrolidine-1,3-dicarboxylate and a CAS number of 849935-83-7. This compound is classified as a pyrrolidine derivative, specifically a hydroxylated derivative that contains both ethyl and tert-butoxycarbonyl (Boc) functional groups. The compound is notable for its role as a building block in organic synthesis and medicinal chemistry.
Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate can be sourced from various chemical suppliers and is often utilized in research settings. Its classification falls under the category of organic compounds, specifically within the subcategory of amino acid derivatives due to its structural similarities to amino acids.
The synthesis of Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate typically involves several steps:
The molecular structure of Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate can be represented by the following:
The compound features a pyrrolidine ring with hydroxyl and carboxylic acid functionalities, which contribute to its reactivity and biological properties. The stereochemistry at the 3 and 4 positions is crucial for its biological activity, as indicated by its (3R,4S) configuration .
Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate participates in various chemical reactions:
The mechanism of action for Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate primarily involves its interaction with biological targets such as enzymes and receptors:
Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate has several significant applications in scientific research:
This compound exemplifies the intricate relationship between molecular structure and biological activity, making it a valuable asset in both academic research and pharmaceutical development.
Ethyl 1-Boc-4-hydroxypyrrolidine-3-carboxylate requires precise stereocontrol due to its adjacent chiral centers at C3 and C4. Modern approaches leverage transition-metal catalysis and photochemical activation to achieve high enantiomeric excess (ee). Iridium-catalyzed reductive generation of azomethine ylides enables [3+2] cycloadditions with α-substituted isocyanoacetates, producing the pyrrolidine scaffold with >95% ee and >20:1 dr under mild conditions (-20°C to 25°C) [4]. Ligand design is critical: chiral bisphosphines like (R)-BINAP promote trans-selectivity by coordinating to the metal center and directing facial approach during cyclization .
Photochemical ring contraction of pyridines offers an alternative stereospecific route. Silylborane reagents (e.g., PhMe₂SiBpin) under 365 nm irradiation generate vinylazomethine ylide intermediates, which undergo intramolecular trapping to yield 2-azabicyclo[3.1.0]hex-3-ene derivatives. Subsequent hydrogenation and Boc-protection afford the target compound with >98:2 dr [4]. Microwave-assisted ring-closing metathesis further enhances stereoselectivity by minimizing epimerization through rapid, uniform heating .
Table 1: Stereoselective Methods Comparison
Method | Catalyst/Reagent | dr/ee | Reaction Time | Yield |
---|---|---|---|---|
Iridium [3+2] Cycloaddition | Ir/(R)-BINAP | >95% ee, >20:1 dr | 12–24 h | 89% |
Photochemical Ring Contraction | PhMe₂SiBpin, 365 nm | >98:2 dr | 5 h | 91% |
Microwave RCM | Grubbs II, 100 W | >95:5 dr | 45 min | 99% |
Boc (tert-butyloxycarbonyl) protection is indispensable for nitrogen functionalization in pyrrolidine syntheses. The Boc group’s stability toward nucleophiles and bases allows orthogonal deprotection alongside acid-labile groups. Key methodologies include:
Boc stability profiles dictate reaction design: the group withstands pH 9 at RT but cleaves instantaneously at pH <1 or 100°C. This permits selective deprotection in multistep sequences without disrupting the ethyl ester [2]. For Ethyl 1-Boc-4-hydroxypyrrolidine-3-carboxylate, Boc protection precedes ester hydrolysis or C–H functionalization to prevent lactam formation.
Table 2: Boc-Protection Efficiency
Condition | Reagent | Temperature | Time | Yield |
---|---|---|---|---|
Aqueous Catalyst-Free | Boc₂O/H₂O | RT | 4 h | 90% |
Solvent-Free | HClO₄–SiO₂/Boc₂O | 25°C | 10 min | 98% |
HFIP-Catalyzed | Boc₂O/Hexafluoroisopropanol | 0°C | 30 min | 94% |
The ethyl ester group critically balances lipophilicity and reactivity in synthetic applications. Compared to methyl esters, ethyl variants exhibit 3.2-fold higher solubility in polar aprotic solvents like DMF, facilitating nucleophilic substitutions at the carbonyl carbon [5]. This is quantified by Hansen solubility parameters (δD: 18.1 MPa¹/², δP: 9.2 MPa¹/²), which align with green solvents such as ethanol (δP: 8.8 MPa¹/²) [9]. The ester’s electron-withdrawing nature also polarizes the pyrrolidine ring, enhancing the acidity of C4–OH by 1.5 pKa units for selective O-alkylations .
In prodrug design, ethyl esters serve as hydrolyzable carriers. Enzymatic cleavage by carboxylesterases releases carboxylic acid derivatives in vivo, improving bioavailability. COSMO-RS simulations predict a 269.6-fold solubility increase for ethyl ester prodrugs in ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate compared to water [5] [9]. This is leveraged in amino acid conjugates (e.g., Val-Pro esters), where PepT1 transporter recognition enables intestinal absorption [5].
Solid-Phase Synthesis (SPS)
SPS employs chlorotrityl chloride resin to anchor carboxylic acids via ester linkages. Sequential coupling–deprotection cycles using ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate (HOCt) and DIC achieve >99% coupling efficiency per cycle [3] [6] [7]. Advantages include:
Solution-Phase Synthesis
Solution methods enable gram-scale production but require chromatographic purification. Key optimizations:
Table 3: Synthesis Phase Comparison
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Scale | <1 mmol | >15 g |
Average Yield* | 46% (linear), 36% (cyclic) | 65% (linear), 55% (cyclic) |
Purification | Resin filtration | Column chromatography |
Automation Compatibility | High | Low |
Key Advantage | No epimerization | Higher scalability |
*For Ethyl 1-Boc-4-hydroxypyrrolidine-3-carboxylate derivatives [3] [6] [10]
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8